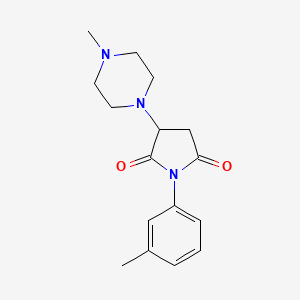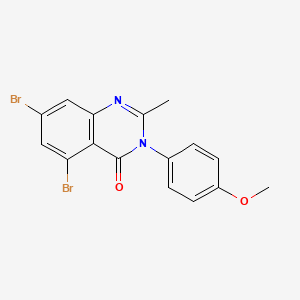
2-(phenylthio)-N-(3-vinylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(phenylthio)-N-(3-vinylphenyl)acetamide, also known as PTVA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTVA belongs to the family of thioacetamide derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(phenylthio)-N-(3-vinylphenyl)acetamide exerts its biological activities by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(phenylthio)-N-(3-vinylphenyl)acetamide has several advantages for lab experiments, including its easy synthesis and purification. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits significant biological activities, making it a potential candidate for drug development. However, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for 2-(phenylthio)-N-(3-vinylphenyl)acetamide research. One potential direction is to investigate the mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide in more detail. Moreover, further studies are needed to determine the potential of 2-(phenylthio)-N-(3-vinylphenyl)acetamide as a therapeutic agent for cancer and other diseases. Additionally, the development of new derivatives of 2-(phenylthio)-N-(3-vinylphenyl)acetamide with improved solubility and bioavailability could enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-(phenylthio)-N-(3-vinylphenyl)acetamide is a synthetic compound that has shown significant potential for therapeutic applications. 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. Further research is needed to determine the exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide and its potential as a therapeutic agent.
Méthodes De Synthèse
2-(phenylthio)-N-(3-vinylphenyl)acetamide can be synthesized through a multi-step reaction involving the reaction of 3-vinylphenylamine with phenyl isothiocyanate, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been tested on different cancer cell lines and has shown significant cytotoxicity, making it a potential candidate for cancer therapy. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWQNIIDKGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
